molecular formula C11H17O8P B1588643 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate CAS No. 67829-13-4

2-(Phosphonooxy)propane-1,3-diyl bismethacrylate

Cat. No.: B1588643
CAS No.: 67829-13-4
M. Wt: 308.22 g/mol
InChI Key: XKGZMSUSCOSLIO-UHFFFAOYSA-N
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Description

2-(Phosphonooxy)propane-1,3-diyl bismethacrylate is a chemical compound with the molecular formula C11H17O8P and a molecular mass of 308.22 g/mol . This compound is known for its unique structure, which includes phosphonooxy and methacrylate groups, making it a versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate typically involves the reaction of 2-hydroxypropane-1,3-diyl bismethacrylate with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(Phosphonooxy)propane-1,3-diyl bismethacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonooxy derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonooxy group to a phosphine oxide or other reduced forms.

    Substitution: The methacrylate groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

2-(Phosphonooxy)propane-1,3-diyl bismethacrylate has a wide range of scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Medicine: Research is ongoing to explore its use in dental materials and bone adhesives.

    Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate involves its ability to form strong covalent bonds with various substrates. The methacrylate groups can undergo polymerization, forming cross-linked networks that provide structural integrity and durability. The phosphonooxy group enhances the compound’s adhesive properties and chemical stability, making it suitable for various applications.

Comparison with Similar Compounds

Similar compounds to 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate include:

    2-(Phosphonooxy)ethyl methacrylate: This compound has a similar structure but with an ethyl group instead of a propane-1,3-diyl group.

    2-(Phosphonooxy)propyl methacrylate: Similar to the target compound but with a propyl group.

    2-(Phosphonooxy)butyl methacrylate: Contains a butyl group, offering different physical and chemical properties. The uniqueness of this compound lies in its specific combination of phosphonooxy and methacrylate groups, which provide a balance of reactivity and stability, making it highly versatile for various applications.

Properties

IUPAC Name

[3-(2-methylprop-2-enoyloxy)-2-phosphonooxypropyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O8P/c1-7(2)10(12)17-5-9(19-20(14,15)16)6-18-11(13)8(3)4/h9H,1,3,5-6H2,2,4H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGZMSUSCOSLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987170
Record name 2-(Phosphonooxy)propane-1,3-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67829-13-4
Record name 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67829-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phosphonooxy)propane-1,3-diyl bismethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067829134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Phosphonooxy)propane-1,3-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phosphonooxy)propane-1,3-diyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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